1-(6-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine
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Overview
Description
1-(6-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine is a complex organic compound belonging to the class of triazolopyridazines This compound is characterized by the presence of a bromophenyl group attached to a triazolopyridazine core, which is further linked to a methylpropanamine moiety
Preparation Methods
The synthesis of 1-(6-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine involves multiple steps. One common synthetic route includes the cyclization of a hydrazine derivative with an appropriate bromophenyl-substituted precursor under reflux conditions . The reaction typically employs ethanol as a solvent and requires heating to facilitate the formation of the triazolopyridazine ring . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of catalysts and controlled temperature settings .
Chemical Reactions Analysis
1-(6-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex structures.
Scientific Research Applications
1-(6-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(6-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets. For instance, it has been studied as a potential inhibitor of bromodomains, which are involved in the regulation of gene expression . The compound binds to the acetylated lysine residues on histone proteins, thereby modulating the activity of bromodomains and affecting gene transcription .
Comparison with Similar Compounds
1-(6-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine can be compared with other triazolopyridazine derivatives:
6,7-Diamino-3,8-dinitro-[1,2,4]triazolo[4,3-b]pyridazine: This compound is used in the development of low-sensitivity high-energy materials.
7-Amino-6-azido-3,8-dinitro-[1,2,4]triazolo[4,3-b]pyridazine: Another derivative with applications in high-energy materials.
[1,2,4]Triazolo[4,3-a]pyrazine derivatives: These compounds have been studied for their inhibitory activities towards specific kinases and their potential as anticancer agents.
Properties
Molecular Formula |
C15H16BrN5 |
---|---|
Molecular Weight |
346.22 g/mol |
IUPAC Name |
1-[6-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-2-methylpropan-1-amine |
InChI |
InChI=1S/C15H16BrN5/c1-9(2)14(17)15-19-18-13-8-7-12(20-21(13)15)10-3-5-11(16)6-4-10/h3-9,14H,17H2,1-2H3 |
InChI Key |
MNQWOTDROBRFOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=NN=C2N1N=C(C=C2)C3=CC=C(C=C3)Br)N |
Origin of Product |
United States |
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